![molecular formula C11H21NO3Si B14356373 1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione CAS No. 92392-13-7](/img/structure/B14356373.png)
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione is a silicon-based reagent known for its utility in organic synthesis. This compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione typically involves the reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction while maintaining stringent quality control to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Acylation: It can act as an acylating reagent to produce Teoc-amino acid derivatives.
Sulfenylation: The compound reacts with phenyl disulfide to form the corresponding bissulfide as the major product. Common reagents used in these reactions include phenyl disulfide and other acylating agents.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an acylating reagent in the synthesis of various derivatives.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine require further research.
Industry: The compound is valuable in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione involves its role as an acylating agent. The trimethylsilyl group enhances the compound’s reactivity, allowing it to effectively transfer acyl groups to target molecules. This process involves the formation of a reactive intermediate, which then interacts with the target molecule to form the desired product .
Vergleich Mit ähnlichen Verbindungen
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(Trimethylsilyl)-2-pyrrolidinone: This compound also contains a trimethylsilyl group and undergoes similar reactions, such as sulfenylation.
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione: Another silicon-based reagent used in acylation reactions. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
92392-13-7 |
|---|---|
Molekularformel |
C11H21NO3Si |
Molekulargewicht |
243.37 g/mol |
IUPAC-Name |
1-(2-methyl-1-trimethylsilyloxypropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H21NO3Si/c1-8(2)11(15-16(3,4)5)12-9(13)6-7-10(12)14/h8,11H,6-7H2,1-5H3 |
InChI-Schlüssel |
MXCHFLKXZSANRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(N1C(=O)CCC1=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


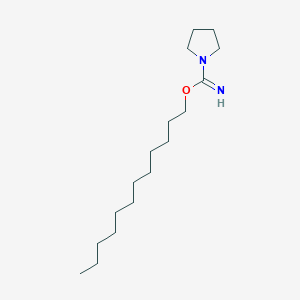
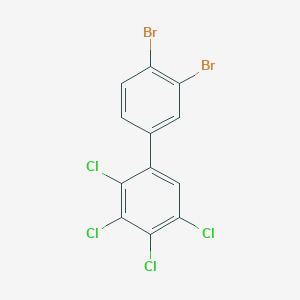
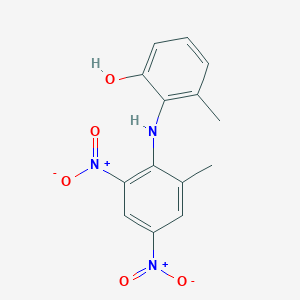

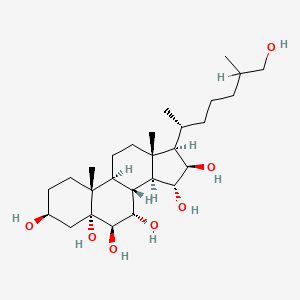


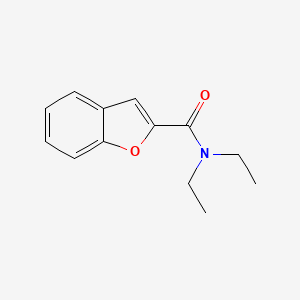
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
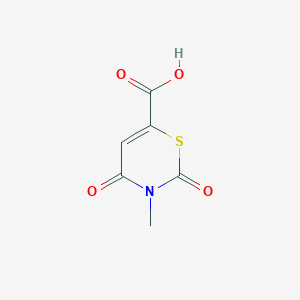
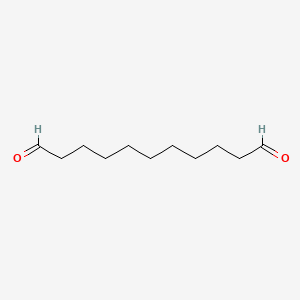
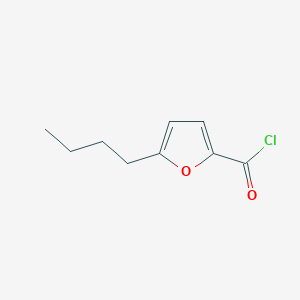
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)

